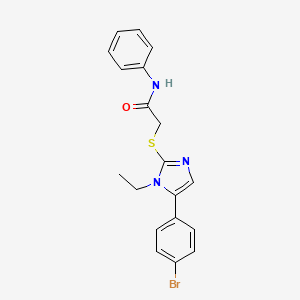

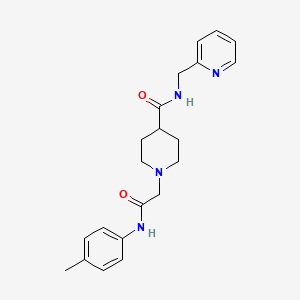

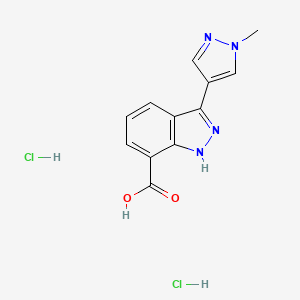

![molecular formula C11H13ClN2O2 B2620415 3-[(chloroacetyl)amino]-N-ethylbenzamide CAS No. 923243-30-5](/img/structure/B2620415.png)

3-[(chloroacetyl)amino]-N-ethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(chloroacetyl)amino]-N-ethylbenzamide is a synthetic compound used in proteomics research . It has a molecular formula of C11H13ClN2O2 and a molecular weight of 240.69 .

Synthesis Analysis

The synthesis of compounds similar to this compound, such as N-chloroacetanilides and amides, can be achieved using acid chlorides under metal-free neutral conditions . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using density functional theory (DFT/B3LYP) method and the basis set 6–31 G with double zeta plus polarization (d,p) .Chemical Reactions Analysis

The reaction between acyl chlorides (acid chlorides) and amines, such as in the case of this compound, involves a nucleophilic addition/elimination mechanism . The reaction begins with a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom in the amine. This is followed by the reformation of the carbon-oxygen double bond and the expulsion of a chloride ion .Mécanisme D'action

Target of Action

The primary target of 3-[(chloroacetyl)amino]-N-ethylbenzamide It is mentioned that this compound is used for proteomics research , which suggests that it may interact with proteins or enzymes in the body.

Mode of Action

The specific mode of action of This compound Given its use in proteomics research , it is likely that it interacts with its targets by binding to them, thereby affecting their function.

Biochemical Pathways

The specific biochemical pathways affected by This compound As a compound used in proteomics research , it may influence various biochemical pathways by interacting with different proteins or enzymes.

Result of Action

The molecular and cellular effects of This compound Given its use in proteomics research , it can be inferred that it may have significant effects at the molecular and cellular levels.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 3-[(chloroacetyl)amino]-N-ethylbenzamide in laboratory experiments is its versatility. This compound can be used in a wide range of reactions, such as organic synthesis, medicinal chemistry, and biochemistry. Furthermore, this compound is relatively stable and can be stored at room temperature for extended periods of time. However, this compound is also known to be toxic and should be handled with caution.

Orientations Futures

For 3-[(chloroacetyl)amino]-N-ethylbenzamide research include the development of new synthetic methods for the synthesis of complex molecules, the exploration of its potential applications in drug discovery, and the further investigation of its biochemical and physiological effects. In addition, further research on the toxicity of this compound and its potential side effects is also needed.

Méthodes De Synthèse

3-[(chloroacetyl)amino]-N-ethylbenzamide can be synthesized from the reaction of 3-(chloroacetyl)amino-N-ethylbenzoyl chloride and sodium hydroxide. The reaction proceeds in a two-step mechanism, first forming a chloroacetyl amide intermediate and then a benzamide product. The reaction is carried out in an aqueous solution at room temperature and the reaction time is usually around 1 hour.

Applications De Recherche Scientifique

3-[(chloroacetyl)amino]-N-ethylbenzamide has been extensively studied in the scientific community due to its versatile reactivity and wide range of applications. It has been used as a catalyst in various organic reactions, such as the synthesis of heterocyclic compounds, the synthesis of polymers, and the synthesis of pharmaceuticals. In addition, this compound has been used as a tool for the synthesis of biologically active compounds, such as peptides and proteins. Furthermore, this compound has also been used as a reagent in the synthesis of fluorescent dyes and fluorescent proteins.

Analyse Biochimique

Biochemical Properties

It is known that acyl chlorides, such as the chloroacetyl group in this compound, can react with primary amines in a nucleophilic addition/elimination reaction . This suggests that 3-[(chloroacetyl)amino]-N-ethylbenzamide could potentially interact with proteins or other biomolecules containing amine groups.

Molecular Mechanism

It is known that reactions at the benzylic position, such as the one in this compound, are important for synthesis problems .

Metabolic Pathways

It is known that acyl chlorides can participate in various reactions, including nucleophilic addition/elimination reactions .

Subcellular Localization

Protein localization predictors like WoLF PSORT can convert protein amino acid sequences into numerical localization features based on sorting signals, amino acid composition, and functional motifs .

Propriétés

IUPAC Name |

3-[(2-chloroacetyl)amino]-N-ethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c1-2-13-11(16)8-4-3-5-9(6-8)14-10(15)7-12/h3-6H,2,7H2,1H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTGCJLPHZXKHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=CC=C1)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

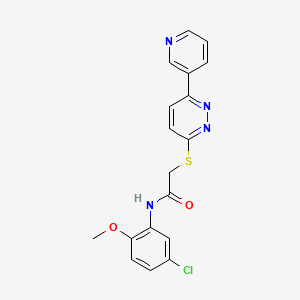

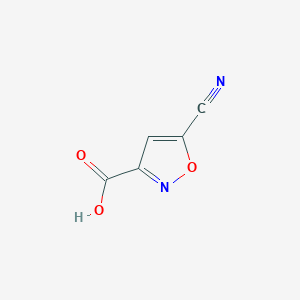

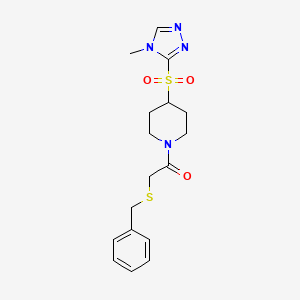

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2620341.png)

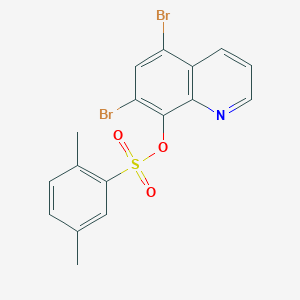

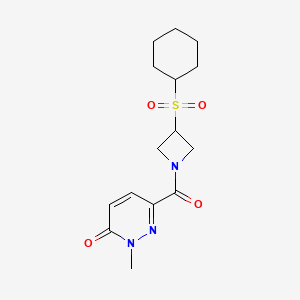

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2620344.png)

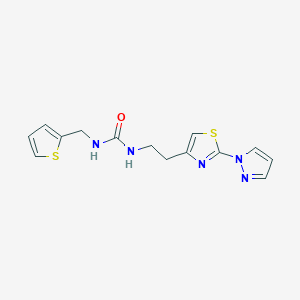

![tert-butyl 3-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]indole-1-carboxylate](/img/structure/B2620347.png)

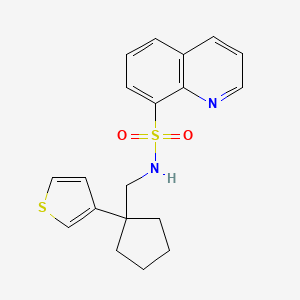

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2620355.png)